3-(2-Chloro-6-fluorophenyl)propanoic acid
Overview
Description
“3-(2-Chloro-6-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1552688-63-7 . It has a molecular weight of 218.61 . The IUPAC name for this compound is 3-(2-chloro-6-fluorophenoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClFO3/c10-6-2-1-3-7 (11)9 (6)14-5-4-8 (12)13/h1-3H,4-5H2, (H,12,13) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Asymmetric Synthesis
Asymmetric synthesis is a critical aspect of producing chiral drugs with high purity. For instance, (Choi et al., 2010) discussed the use of Saccharomyces cerevisiae reductase in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs. The study demonstrates the potential of microbial reductases in the enantioselective synthesis of chiral alcohols, emphasizing the enzyme's high activity and specificity for producing the desired (S)-alcohol with an enantiomeric excess value of 100%.
Polymer Science
In polymer science, renewable building blocks like phloretic acid (a derivative related to the phenolic structure of interest) are used for the synthesis of bio-based polymers. (Trejo-Machin et al., 2017) explored phloretic acid as an alternative to phenol for the preparation of polybenzoxazine, showcasing its utility in producing materials with desirable thermal and thermo-mechanical properties suitable for various applications.
Photophysics and Biological Applications
The exploration of fluorophores for biological applications is another area of interest. For example, (Summerer et al., 2006) reported the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins, offering a powerful tool to study protein structure and interactions. This strategy allows for the selective introduction of fluorescent probes into proteins, facilitating advanced biochemical and cellular studies.
Environmental Studies
The environmental impact and hazard assessment of chemicals are crucial for sustainable development. (Hoke et al., 2016) conducted a comprehensive study on the aquatic hazard, bioaccumulation, and risk assessment for a fluoropolymer processing aid, providing insights into the environmental behavior of fluorinated compounds.
Safety and Hazards
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIZOJZUZZTIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429342 | |
Record name | 3-(2-chloro-6-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88740-77-6 | |
Record name | 3-(2-chloro-6-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.